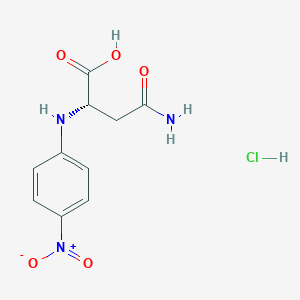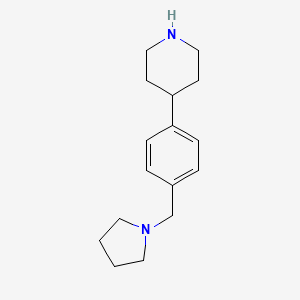
4,6-Diamino-5-(formylamino)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride is a chemical compound with the molecular formula C5H7N5O·HCl It is a derivative of pyrimidine and is known for its role as an oxidized DNA base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride typically involves the cyclization of aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine. This intermediate is then chlorinated using a chlorinating agent in the presence of an amide to yield 4,6-dichloropyrimidine. Finally, the 4,6-dichloropyrimidine is reacted with an aqueous solution of a carboxylic acid to produce N-(4,6-Diaminopyrimidin-5-yl)formamide .
Industrial Production Methods
Industrial production methods for N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pyrimidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized pyrimidine derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role as an oxidized DNA base and its involvement in DNA damage and repair mechanisms.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride exerts its effects involves its interaction with DNA. As an oxidized DNA base, it can form pairs with canonical nucleic acid bases, leading to DNA damage and mutations. This interaction is particularly significant in the context of oxidative stress and neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diamino-5-formamidopyrimidine: A closely related compound with similar properties and applications.
FAPy-adenine: Another oxidized DNA base that shares structural similarities with N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride.
Uniqueness
N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride is unique due to its specific molecular structure and its ability to form stable dimers with thymine under certain conditions. This property distinguishes it from other similar compounds and makes it particularly useful in studies related to DNA damage and repair mechanisms .
Propriétés
Formule moléculaire |
C5H8ClN5O |
|---|---|
Poids moléculaire |
189.60 g/mol |
Nom IUPAC |
N-(4,6-diaminopyrimidin-5-yl)formamide;hydrochloride |
InChI |
InChI=1S/C5H7N5O.ClH/c6-4-3(10-2-11)5(7)9-1-8-4;/h1-2H,(H,10,11)(H4,6,7,8,9);1H |
Clé InChI |
FQEINBOKAZTOTD-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)N)NC=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


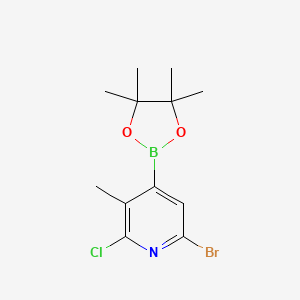
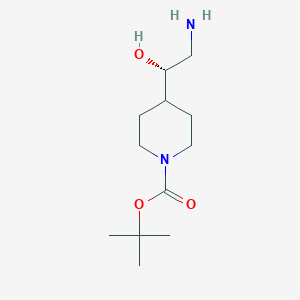




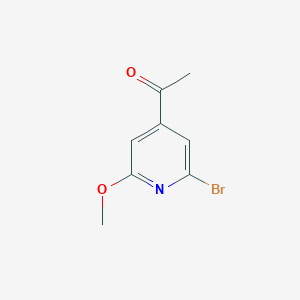

![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)


